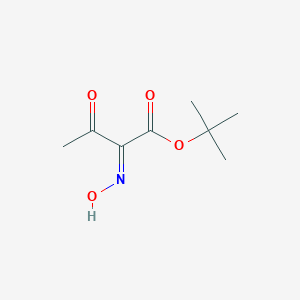

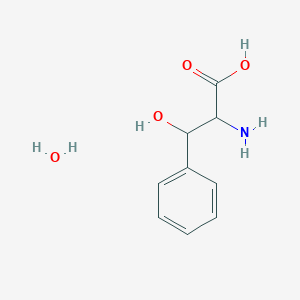

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of analogues closely related to 2-Amino-3-hydroxy-3-phenylpropanoic acid involves multiple steps, including highly diastereoselective formation processes and optical resolution techniques. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved by a highly diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998). Similarly, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution further demonstrates the complexity and precision required in synthesizing these compounds (Shiraiwa et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxy-3-phenylpropanoic acid derivatives is elucidated through sophisticated techniques such as X-ray crystallography. For example, the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a new amino acid component of bestatin, confirmed its stereochemistry, showcasing the importance of structural analysis in understanding the compound's chemical behavior (Nakamura et al., 1976).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-3-hydroxy-3-phenylpropanoic acid and its derivatives highlight their reactivity and the formation of complex molecules. The transformation of 3-amino-3-vinylpropanoic acid to cyclic stabilized forms demonstrates the compound's versatility in chemical synthesis (Cheung & Shoolingin‐Jordan, 1997).

Physical Properties Analysis

The study of the physical properties, such as solubility, melting point, and crystal structure, provides insights into the compound's behavior under different conditions. The optical resolution and preferential crystallization processes used to obtain optically active forms of the compound are indicative of its physical properties influencing synthesis outcomes (Shiraiwa et al., 2006).

科学的研究の応用

-

Scientific Field : This compound is relevant in the field of Chemistry , specifically in Organic Synthesis and Pharmaceutical Chemistry .

-

Methods of Application or Experimental Procedures : One method involves the condensation of glycine and benzaldehyde, which is catalyzed by L-Threonine aldolase . This reaction yields “2-Amino-3-hydroxy-3-phenylpropanoic acid”, of which 60% is comprised of the (2S,3R)-form and 40% of the (2S,3S)-form . Another method involves optical resolution by preferential crystallization .

-

Results or Outcomes : The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90—97% . The (2R,3S)- and (2S,3R)-2 obtained from the purified salts were hydrolyzed by reflux in hydrochloric acid to give (2R,3S)- and (2S,3R)-1 .

-

- Summary of the Application : This compound has shown analgesic activity in mice when the mice were pretreated with pargyline .

- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the administration of the compound to mice that have been pretreated with pargyline .

- Results or Outcomes : The compound showed analgesic activity in the treated mice .

-

- Summary of the Application : This compound is used in the enantioselective synthesis of cyclic pentapeptides .

- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of this compound in the synthesis of cyclic pentapeptides .

- Results or Outcomes : The compound was successfully used in the synthesis of cyclic pentapeptides .

-

- Summary of the Application : This compound is used in the preparation of optically active forms via optical resolutions .

- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of this compound in the preparation of optically active forms .

- Results or Outcomes : The compound was successfully used in the preparation of optically active forms .

-

- Summary of the Application : This compound is used in the enantioselective synthesis of cyclic pentapeptides .

- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but it involves the use of this compound in the synthesis of cyclic pentapeptides .

- Results or Outcomes : The compound was successfully used in the synthesis of cyclic pentapeptides .

Safety And Hazards

特性

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGXBGWTWDCGNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)